CL67
Overview
Description
CL67 is a novel compound known for its ability to inhibit the hypoxia-inducible factor pathway by binding to G-quadruplex structures in the hypoxia-inducible factor promoter sequence. This compound has shown significant potential in cancer research, particularly in targeting renal cancer cells.
Preparation Methods
The synthetic routes and reaction conditions for CL67 involve the preparation of a di-substituted naphthalene derivative. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of G-quadruplex structures.
Chemical Reactions Analysis
CL67 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CL67 has a wide range of scientific research applications, including:
Chemistry: this compound is used in the study of G-quadruplex structures and their role in gene regulation.
Biology: The compound is used to investigate the hypoxia-inducible factor pathway and its role in cellular responses to low oxygen levels.
Medicine: this compound has shown potential as a therapeutic agent in cancer treatment, particularly in targeting renal cancer cells.
Industry: The compound is used in the development of novel cancer drugs and other therapeutic agents.
Mechanism of Action
CL67 exerts its effects by binding to G-quadruplex structures in the hypoxia-inducible factor promoter sequence. This binding inhibits the expression of hypoxia-inducible factor, leading to the down-regulation of downstream target genes and proteins. The inhibition of hypoxia-inducible factor is independent of pathways that control its abundance through oxygen-dependent degradation and oxygen-dependent hypoxia-inducible factor sub-unit expression.
Comparison with Similar Compounds
CL67 is unique in its ability to selectively bind to G-quadruplex structures and inhibit the hypoxia-inducible factor pathway. Similar compounds include other G-quadruplex stabilizing agents, such as:
BRACO-19: Another G-quadruplex stabilizing agent with potential anti-cancer properties.
TMPyP4: A porphyrin-based compound that stabilizes G-quadruplex structures and inhibits telomerase activity.
Pyridostatin: A small molecule that binds to G-quadruplex structures and inhibits DNA replication.
These compounds share similar mechanisms of action but differ in their selectivity and potency.
Properties
CAS No. |
1401242-86-1 |
---|---|
Molecular Formula |
C38H42N10O2 |
Molecular Weight |
670.8 g/mol |
IUPAC Name |
2-(diethylamino)-N-[3-[4-[7-[1-[3-[[2-(diethylamino)acetyl]amino]phenyl]triazol-4-yl]naphthalen-2-yl]triazol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C38H42N10O2/c1-5-45(6-2)25-37(49)39-31-11-9-13-33(21-31)47-23-35(41-43-47)28-17-15-27-16-18-29(20-30(27)19-28)36-24-48(44-42-36)34-14-10-12-32(22-34)40-38(50)26-46(7-3)8-4/h9-24H,5-8,25-26H2,1-4H3,(H,39,49)(H,40,50) |
InChI Key |
WXTDHADVBWQHLW-UHFFFAOYSA-N |
SMILES |
O=C(CN(CC)CC)NC1=CC(N2N=NC(C3=CC4=C(C=C3)C=CC(C5=CN(C6=CC(NC(CN(CC)CC)=O)=CC=C6)N=N5)=C4)=C2)=CC=C1 |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC(=CC=C1)N2C=C(N=N2)C3=CC4=C(C=C3)C=CC(=C4)C5=CN(N=N5)C6=CC=CC(=C6)NC(=O)CN(CC)CC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CL67; CL-67; CL 67; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.